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A new frontier in cancer therapy is emerging with the development of drugs targeting the

Proliferating Cell Nuclear Antigen (PCNA), a protein central to DNA replication and repair. Once

considered "undruggable," several PCNA inhibitors are now in clinical trials, showing promise

for selectively targeting cancer cells while sparing healthy tissues. This guide provides a meta-

analysis of the available clinical and preclinical data for leading PCNA inhibitors, offering

researchers, scientists, and drug development professionals a comparative overview of their

mechanisms, efficacy, and safety profiles.

Two frontrunners in this novel class of therapeutics, AOH1996 and ATX-101, have advanced to

Phase I clinical trials, demonstrating favorable safety profiles and early signs of clinical activity.

[1][2][3] This report synthesizes the current data on these and other PCNA inhibitors,

presenting a clear comparison of their performance and the experimental methodologies used

in their evaluation.

Comparative Efficacy of PCNA Inhibitors
The following tables summarize the in vitro and in vivo efficacy of various PCNA inhibitors

based on available preclinical and clinical data.

Table 1: In Vitro Efficacy of PCNA Inhibitors Against Cancer Cell Lines
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Inhibitor Target
Cancer
Type(s)

IC50 / GI50
Efficacy in
Normal
Cells

Reference(s
)

AOH1996

Cancer-

Associated

PCNA

(caPCNA)

>70 cancer

cell lines

including

breast,

prostate,

brain,

ovarian,

cervical, skin,

lung,

neuroblastom

a, and acute

myeloid

leukemia

Median GI50:

~300 nM

Not

significantly

toxic up to 10

µM

[4][5][6][7]

ATX-101

PCNA-

Protein

Interactions

(APIM-motif

dependent)

Glioblastoma,

Multiple

Myeloma,

Bladder

Cancer

-

Less affected

than cancer

cells

PCNA-I1 PCNA

Prostate,

Breast,

Melanoma

LNCaP: 0.14

µM, PC-3:

0.24 µM,

MCF-7: 0.15

µM, A375:

0.16 µM

- [8]

T2AA

PCNA-PIP

Box

Interaction

-

IC50 (PCNA-

p15

interaction):

13.81 µM, Ki:

4.12 µM

- [9]

Table 2: In Vivo Efficacy of PCNA Inhibitors in Animal Models
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Inhibitor
Animal
Model

Cancer
Type

Treatment
Regimen

Tumor
Growth
Inhibition

Reference(s
)

AOH1996
Xenograft

Mice

Neuroblasto

ma, Breast

Cancer,

Small-Cell

Lung Cancer

Daily oral

administratio

n

Significant

reduction in

tumor burden

[4][10][11]

ATX-101

Xenograft

Mice

(subcutaneou

s &

orthotopic)

Glioblastoma Single agent

U87MG: 61%

reduction in

tumor weight,

T98G: 35%

reduction in

tumor weight

[12]

ATX-101 +

Radiotherapy

Xenograft

Mice

(subcutaneou

s &

orthotopic)

Glioblastoma
Combination

therapy

Potentiated

the effect of

radiotherapy

[12][13]

Clinical Trial Overview
Table 3: Summary of Phase I Clinical Trials for PCNA Inhibitors
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Inhibitor
Trial
Identifier

Phase Status
Patient
Populatio
n

Key
Findings

Referenc
e(s)

AOH1996
NCT05227

326
I Recruiting

Patients

with

refractory

solid

tumors

Well-

tolerated

with no

significant

AOH1996-

related

toxicities

observed

at

efficacious

preclinical

doses.

[1][14][15]

[16][17][18]

ATX-101 ANZCTR

375262,

ANZCTR

375319

I Completed Patients

with

progressiv

e, late-

stage solid

tumors

Favorable

safety

profile; mild

to

moderate

infusion-

related

reactions in

64% of

patients.

Stable

disease

observed

in 70% of

the efficacy

population

(n=20).

Rapid

clearance

from blood

[2][3]
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(half-life <

30 min).

Mechanism of Action and Signaling Pathways
PCNA inhibitors function by disrupting the essential roles of PCNA in DNA replication and

repair, leading to cell cycle arrest and apoptosis, particularly in cancer cells which are more

reliant on these processes.

AOH1996 is a first-in-class small molecule that selectively targets a cancer-associated isoform

of PCNA (caPCNA).[5] This targeted approach is believed to be the reason for its selective

killing of cancer cells while leaving non-malignant cells unharmed.[4][7] AOH1996 has been

shown to interfere with DNA replication and block homologous recombination-mediated DNA

repair.[19] Its mechanism involves targeting transcription-replication conflicts, which occur

when the machinery for gene expression and genome duplication collide.[7][19]

ATX-101 is a cell-penetrating peptide that competitively inhibits the interaction between PCNA

and proteins containing the AlkB homolog 2 PCNA-interacting motif (APIM).[20][13] This

disruption has been shown to potentiate the effects of DNA-damaging agents and radiotherapy.

[20][13] Preclinical studies have also indicated that ATX-101 can reduce Akt/mTOR signaling.

[12]
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Figure 1: Simplified signaling pathways for AOH1996 and ATX-101.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are

outlines of key experimental protocols used in the evaluation of PCNA inhibitors.
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Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of PCNA inhibitors on cancer cell lines

and to calculate the IC50/GI50 values.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells

per well and allowed to attach overnight.

Inhibitor Treatment: Cells are treated with a range of concentrations of the PCNA inhibitor

(e.g., 0.01 to 100 µM) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO)

is included.

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is

added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow

MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated

control cells. IC50/GI50 values are determined using non-linear regression analysis.[8]

Chromatin Association Assay
This assay determines whether a PCNA inhibitor can disrupt the association of PCNA with

chromatin, a key step in its function during DNA replication and repair.

Cell Treatment: Cells are treated with the PCNA inhibitor at a specific concentration and for

various time points.

Cell Lysis and Fractionation: Cells are harvested and lysed to separate the soluble

cytoplasmic and nucleoplasmic proteins from the insoluble chromatin-bound proteins. This is

typically achieved using buffers with different salt concentrations and detergents.
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Protein Quantification: The protein concentration of both the soluble and chromatin-bound

fractions is determined.

Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE,

transferred to a membrane, and probed with antibodies against PCNA and control proteins

for each fraction (e.g., tubulin for soluble, histone H3 for chromatin-bound).

Analysis: The relative amount of PCNA in the chromatin-bound fraction is quantified to

assess the effect of the inhibitor.[8]

In Vitro Analysis

In Vivo Analysis
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Figure 2: General experimental workflow for evaluating PCNA inhibitors.

Phase I Clinical Trial Protocol (AOH1996 - NCT05227326)
This study is a dose-escalation trial to determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D) of AOH1996.

Patient Population: Adults with refractory solid tumors for whom standard treatment has

failed.[15][16][17]

Study Design: Open-label, non-randomized, dose-escalation study.[15][17]
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Treatment: AOH1996 administered orally twice daily in 28-day cycles.[14][15][17]

Primary Objectives: To determine the MTD and dose-limiting toxicities (DLTs) of AOH1996.

[14][15][17]

Secondary Objectives: To determine the pharmacokinetics of AOH1996 and to evaluate

preliminary efficacy (response rate and disease control rate).[14][15][17]

Assessments: Safety is monitored continuously. Tumor response is assessed every 2 cycles

(8 weeks) using imaging (e.g., CT scans). Pharmacokinetic and pharmacodynamic markers

are also evaluated.[15]

Conclusion
The development of PCNA inhibitors represents a significant advancement in targeted cancer

therapy. Preclinical data for inhibitors like AOH1996 and ATX-101 are highly encouraging,

demonstrating selective cancer cell killing and tumor growth inhibition.[4][12] Early clinical trial

results for both agents suggest a manageable safety profile, paving the way for further

investigation.[1][2][3] The distinct mechanisms of action of different PCNA inhibitors, such as

the selective targeting of caPCNA by AOH1996 and the disruption of protein-protein

interactions by ATX-101, offer diverse therapeutic strategies.[5][13] Future research, including

the outcomes of ongoing and planned clinical trials, will be critical in defining the clinical utility

of this promising new class of anti-cancer drugs, both as monotherapies and in combination

with existing treatments.[21][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ioplus.nl [ioplus.nl]

2. ascopubs.org [ascopubs.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://clinicaltrials.gov/study/NCT05227326
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2021-14102
https://ichgcp.net/clinical-trials-registry/NCT05227326
https://clinicaltrials.gov/study/NCT05227326
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2021-14102
https://ichgcp.net/clinical-trials-registry/NCT05227326
https://clinicaltrials.gov/study/NCT05227326
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2021-14102
https://ichgcp.net/clinical-trials-registry/NCT05227326
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2021-14102
https://www.news-medical.net/news/20230804/New-PCNA-inhibitor-AOH1996-shows-selective-cancer-cell-killings-and-tumor-suppression-potential.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC8773508/
https://ioplus.nl/en/posts/cancer-pill-aoh1996-gives-hope-for-destruction-of-solid-tumors
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.TPS11587
https://www.creative-bioarray.com/proliferating-cell-nuclear-antigen-pcna-assay.htm
https://en.wikipedia.org/wiki/AOH1996
https://news.cision.com/apim-therapeutics-as/r/apim-therapeutics-announces-publication-of-preclinical-research-of-atx-101-in-glioblastoma,c3485004
https://www.clinicalresearchnewsonline.com/news/2023/04/11/multi-purpose-cancer-drug-could-extend-life-of-terminally-ill-cancer-patients
https://www.docwirenews.com/post/targeted-chemotherapy-pill-destroys-all-solid-tumors-in-early-testing
https://www.benchchem.com/product/b10782857?utm_src=pdf-custom-synthesis
https://ioplus.nl/en/posts/cancer-pill-aoh1996-gives-hope-for-destruction-of-solid-tumors
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.TPS11587
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Proliferating Cell Nuclear Antigen (PCNA) Assay - Creative Bioarray - Creative Bioarray |
Creative Bioarray [creative-bioarray.com]

4. news-medical.net [news-medical.net]

5. AOH1996 - Wikipedia [en.wikipedia.org]

6. AOH1996 targets mitochondrial dynamics and metabolism in leukemic stem cells via
mitochondrial PCNA inhibition - PMC [pmc.ncbi.nlm.nih.gov]

7. cityofhope.org [cityofhope.org]

8. benchchem.com [benchchem.com]

9. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. gigazine.net [gigazine.net]

12. ATX-101, a Peptide Targeting PCNA, Has Antitumor Efficacy Alone or in Combination
with Radiotherapy in Murine Models of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

13. news.cision.com [news.cision.com]

14. ClinicalTrials.gov [clinicaltrials.gov]

15. Facebook [cancer.gov]

16. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

17. ichgcp.net [ichgcp.net]

18. PCNA Inhibitor AOH1996 for Cancer · Info for Participants · Phase Phase 1 Clinical Trial
2025 | Power | Power [withpower.com]

19. Targeted Chemotherapy Pill Destroys All Solid Tumors in Early Testing | Docwire News
[docwirenews.com]

20. ATX-101 - Apim Therapeutics [apimtherapeutics.com]

21. Multi-Purpose Cancer Drug Could Extend Life Of Terminally Ill Cancer Patients
[clinicalresearchnewsonline.com]

To cite this document: BenchChem. [PCNA Inhibitors in Clinical Development: A
Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10782857#meta-analysis-of-clinical-trials-involving-
pcna-inhibitors]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.creative-bioarray.com/proliferating-cell-nuclear-antigen-pcna-assay.htm
https://www.creative-bioarray.com/proliferating-cell-nuclear-antigen-pcna-assay.htm
https://www.news-medical.net/news/20230804/New-PCNA-inhibitor-AOH1996-shows-selective-cancer-cell-killings-and-tumor-suppression-potential.aspx
https://en.wikipedia.org/wiki/AOH1996
https://pmc.ncbi.nlm.nih.gov/articles/PMC11681632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11681632/
https://www.cityofhope.org/targeted-chemotherapy-kills-all-tumor-cells-in-preclinical-research
https://www.benchchem.com/pdf/Validating_the_Inhibitory_Effect_of_Pcna_I1_on_PCNA_A_Comparative_Guide.pdf
https://www.mdpi.com/1422-0067/24/14/11858
https://www.researchgate.net/figure/Pharmacokinetics-and-anti-tumor-growth-activity-of-AOH1996-in-vivo-A-After-oral_fig4_372842147
https://gigazine.net/gsc_news/en/20230803-cancer-treatment-aoh1996-target-pcna/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8773508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8773508/
https://news.cision.com/apim-therapeutics-as/r/apim-therapeutics-announces-publication-of-preclinical-research-of-atx-101-in-glioblastoma,c3485004
https://clinicaltrials.gov/study/NCT05227326
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2021-14102
https://trialfinder.panfoundation.org/en-US/trial/listing/332958
https://ichgcp.net/clinical-trials-registry/NCT05227326
https://www.withpower.com/trial/phase-1-refractory-malignant-solid-neoplasm-2-2022-8f598
https://www.withpower.com/trial/phase-1-refractory-malignant-solid-neoplasm-2-2022-8f598
https://www.docwirenews.com/post/targeted-chemotherapy-pill-destroys-all-solid-tumors-in-early-testing
https://www.docwirenews.com/post/targeted-chemotherapy-pill-destroys-all-solid-tumors-in-early-testing
https://www.apimtherapeutics.com/pipeline/atx-101
https://www.clinicalresearchnewsonline.com/news/2023/04/11/multi-purpose-cancer-drug-could-extend-life-of-terminally-ill-cancer-patients
https://www.clinicalresearchnewsonline.com/news/2023/04/11/multi-purpose-cancer-drug-could-extend-life-of-terminally-ill-cancer-patients
https://www.benchchem.com/product/b10782857#meta-analysis-of-clinical-trials-involving-pcna-inhibitors
https://www.benchchem.com/product/b10782857#meta-analysis-of-clinical-trials-involving-pcna-inhibitors
https://www.benchchem.com/product/b10782857#meta-analysis-of-clinical-trials-involving-pcna-inhibitors
https://www.benchchem.com/product/b10782857#meta-analysis-of-clinical-trials-involving-pcna-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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